molecular formula C14H23N5 B15050859 bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine

bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15050859
M. Wt: 261.37 g/mol
InChI Key: JIANOCDISQTYCL-UHFFFAOYSA-N
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Description

Bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is a heterocyclic compound that features two pyrazole rings connected by a central amine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes . Another approach is the one-pot pseudo five-component reaction, involving β-keto esters, hydrazins, and aldehydes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: Bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Mechanism of Action

The mechanism of action of bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected by an amine group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-propylpyrazol-4-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-3-5-18-11-13(9-16-18)7-15-8-14-10-17-19(12-14)6-4-2/h9-12,15H,3-8H2,1-2H3

InChI Key

JIANOCDISQTYCL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CN(N=C2)CCC

Origin of Product

United States

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